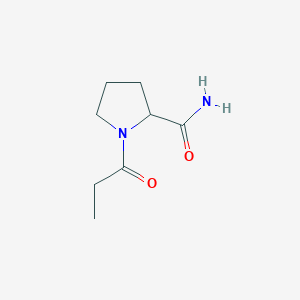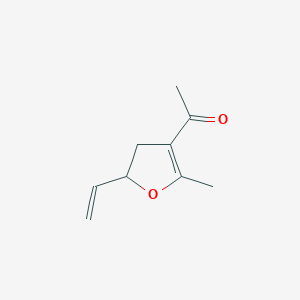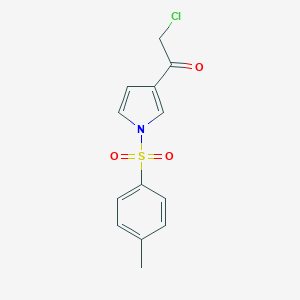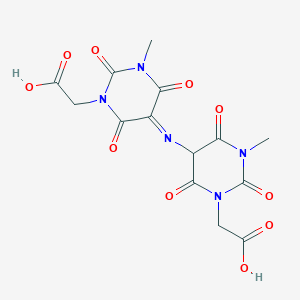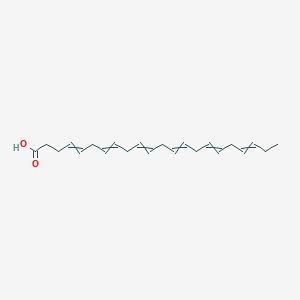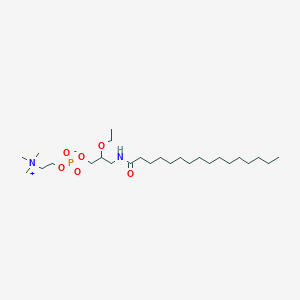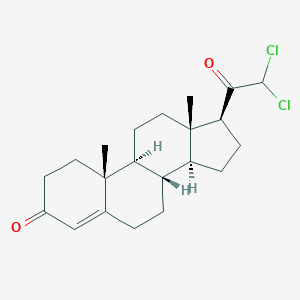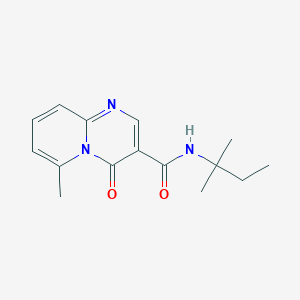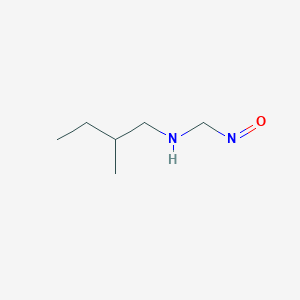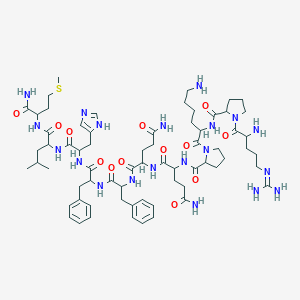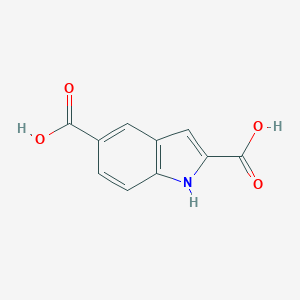
1H-吲哚-2,5-二甲酸
描述
Synthesis Analysis
The synthesis of 1H-indole-2,5-dicarboxylic Acid and related derivatives involves various chemical routes. One approach includes starting from 1H-indole-2-carboxylic acids as core compounds and employing specific reagents and conditions to introduce additional functional groups or modify existing ones. For instance, synthesis routes may involve treating 1-Propyl-1H-indole-2-carboxylic acid with reagents like oxalyl chloride and secondary amines to form specific derivatives, highlighting the versatility of indole-based carboxylic acids in synthetic chemistry (G. Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of 1H-indole-2,5-dicarboxylic Acid derivatives has been extensively characterized using techniques such as IR, 1H and 13C NMR, mass spectral data, and elemental analysis. These methods provide detailed information about the chemical environment, bonding, and functional groups present in the molecules, contributing to a comprehensive understanding of their structural attributes (G. Ganga Reddy et al., 2022).
Chemical Reactions and Properties
Indole carboxylic acids participate in various chemical reactions, demonstrating unique reactivity patterns due to the presence of the indole core and carboxylic acid functionalities. They are involved in coupling reactions, such as those catalyzed by Rh(III) for selective bond formation, showcasing their potential in synthetic organic chemistry for constructing complex molecules (Jing Zheng et al., 2014).
Physical Properties Analysis
The physical properties of 1H-indole-2,5-dicarboxylic Acid and its derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. These properties are influenced by the molecular structure and the presence of functional groups, which can affect the compound's stability, reactivity, and interaction with other molecules. Studies on indole carboxylic acids have revealed insights into their crystal and molecular structures, utilizing techniques like X-ray diffraction (Barbara Morzyk-Ociepa et al., 2004).
Chemical Properties Analysis
The chemical properties of 1H-indole-2,5-dicarboxylic Acid, including reactivity, acidity, and potential for forming derivatives, are central to its applications in synthetic chemistry. These properties are determined by the indole core and the functional groups attached to it, enabling the compound to undergo various chemical transformations. Research has explored the reactivity of indole carboxylic acids towards different reagents and conditions, providing valuable information for their use in the synthesis of biologically active molecules and materials (Y. Murakami, 1987).
科学研究应用
Application 1: Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application : The investigation of novel methods of synthesis has attracted the attention of the chemical community . The aim is to highlight the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 2: Biological Potential of Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Application 3: Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Summary of Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and analogs . It is also used for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- Methods of Application : The specific methods of synthesis would depend on the specific alkaloid being synthesized .
- Results or Outcomes : The outcomes of these syntheses are the production of specific alkaloids, which can have various biological activities .
Application 4: Laboratory Chemicals
- Scientific Field : Laboratory Sciences
- Summary of Application : 1H-Indole-2,5-dicarboxylic Acid is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .
- Methods of Application : The specific methods of application would depend on the specific experiment or procedure being conducted .
- Results or Outcomes : The outcomes of these applications can vary widely, depending on the specific experiment or procedure .
Application 5: Synthesis of Dibromophakellin and Analogs
- Scientific Field : Organic Chemistry
- Summary of Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
- Methods of Application : The specific methods of synthesis would depend on the specific compound being synthesized .
- Results or Outcomes : The outcomes of these syntheses are the production of specific compounds, which can have various biological activities .
Application 6: Laboratory Chemicals
- Scientific Field : Laboratory Sciences
- Summary of Application : 1H-Indole-2,5-dicarboxylic Acid is used as a laboratory chemical . It can be used in various laboratory procedures and experiments .
- Methods of Application : The specific methods of application would depend on the specific experiment or procedure being conducted .
- Results or Outcomes : The outcomes of these applications can vary widely, depending on the specific experiment or procedure .
安全和危害
属性
IUPAC Name |
1H-indole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABQYJAPOQWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401790 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,5-dicarboxylic Acid | |
CAS RN |
117140-77-9 | |
| Record name | 1H-indole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

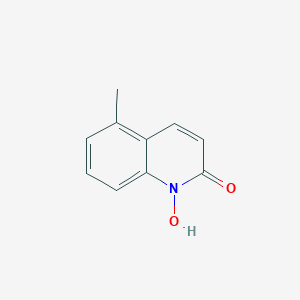
![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)
